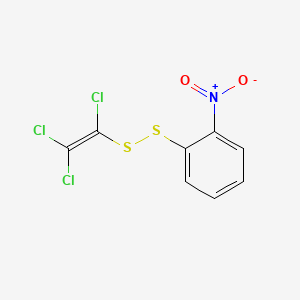
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is an organic compound with the molecular formula C8H4Cl3NO2S2 It is characterized by the presence of a trichlorovinyl group and a nitrophenyl disulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide typically involves the reaction of 2-nitrophenyl disulfide with trichlorovinyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trichlorovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets. The compound can undergo bioactivation through glutathione conjugation, forming reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichlorovinyl 2-nitrophenyl disulfide
- 1,2,3,4,4-Pentachloro-1:3-butadienyl 2-nitrophenyl disulfide
Uniqueness
1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133831-60-4 |
|---|---|
Molecular Formula |
C8H4Cl3NO2S2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
1-nitro-2-(1,2,2-trichloroethenyldisulfanyl)benzene |
InChI |
InChI=1S/C8H4Cl3NO2S2/c9-7(10)8(11)16-15-6-4-2-1-3-5(6)12(13)14/h1-4H |
InChI Key |
UHNQUTIDBBWUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















